Methyl lactoside

Description

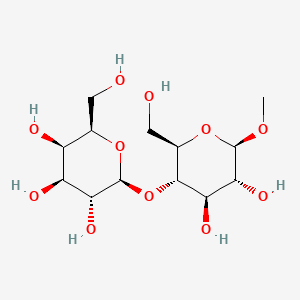

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNIYFZSHCGBPP-ABBMIVAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315953 | |

| Record name | Methyl β-lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7216-69-5 | |

| Record name | Methyl β-lactoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7216-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl lactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007216695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl β-lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETA-METHYLLACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/868YEO5270 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Methyl Lactoside

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high specificity of enzymes for particular reactions, such as glycosylation, thereby minimizing the need for extensive protecting group strategies common in traditional organic synthesis. researchgate.netrsc.org This approach is particularly powerful for producing complex carbohydrates like oligosaccharides and glycoconjugates. rsc.org Methyl lactoside is often used as a starting acceptor molecule in these synthetic pathways. For instance, it can be chemically modified to introduce protecting groups, such as a 4′,6′-benzylidene group, before being used in subsequent enzymatic reactions. beilstein-journals.org

Glycosidases are enzymes that typically catalyze the hydrolysis of glycosidic bonds. However, under specific reaction conditions, their catalytic activity can be reversed to form glycosidic bonds, a process known as reverse hydrolysis or, more commonly, transglycosylation. d-nb.infosioc-journal.cn These enzymes are attractive for synthesis due to their availability, operation under mild conditions (neutral pH, ambient temperature), and high enantio- and regioselectivity. d-nb.info The synthesis of alkyl glycosides using glycosidases offers an environmentally friendly alternative to chemical methods like Fischer glycosylation, which often require harsh conditions and toxic catalysts. d-nb.inforesearchgate.net

Transglycosylation is a key enzymatic method for forming glycosidic bonds. researchgate.net In this process, a glycosidase catalyzes the transfer of a glycosyl moiety from a donor substrate to an acceptor molecule, which in this context can be this compound. rsc.org Glycosidases are fundamentally hydrolases, meaning their synthetic reactions are often in competition with the hydrolysis of the donor and the newly formed product. rsc.org

A notable example involves the use of an α-galactosidase (Aga2) from Geobacillus stearothermophilus and its mutant, V564N, to catalyze a transglycosylation reaction. rsc.org In this reaction, p-nitrophenyl-α-D-galactopyranoside (pNPGal) acts as the glycosyl donor and methyl β-lactoside serves as the acceptor. The reaction yields two valuable trisaccharide products: the methyl glycoside of the α-Gal epitope and methyl globotrioside. rsc.org This one-step enzymatic reaction demonstrates the potential of glycosidases to generate complex and regioisomeric products simultaneously. rsc.org Similarly, β-galactosidase from Aspergillus oryzae has demonstrated strong transglycosylation activity for synthesizing various alkyl glycosides. jst.go.jp

| Enzyme | Glycosyl Donor | Acceptor | Product(s) | Yield | Reference |

| α-galactosidase (Aga2 WT) | pNPGal | Methyl β-lactoside | Methyl glycoside of α-Gal epitope & Methyl globotrioside | 28% (total) | rsc.org |

| α-galactosidase (V564N mutant) | pNPGal | Methyl β-lactoside | Methyl glycoside of α-Gal epitope (22%) & Methyl globotrioside (16%) | 38% (total) | rsc.org |

| β-N-acetylhexosaminidase (BbhI) | pNP-β-GalNAc | Lactose (B1674315) | GalNAcβ1-3Galβ1-4Glc | 55.4% | nih.govasm.org |

| β-N-acetylhexosaminidase (BbhI) | pNP-β-GlcNAc | Lactose | GlcNAcβ1-3Galβ1-4Glc | 44.9% | nih.govasm.org |

The yield and regioselectivity of glycosidase-catalyzed reactions are influenced by several parameters, including the source of the enzyme, water activity, temperature, pH, reaction time, and the nature of the substrates. d-nb.inforesearchgate.net To favor synthesis over hydrolysis, reactions are often conducted in systems with low water content or in biphasic systems where the product is extracted into an organic phase. d-nb.infoagriculturejournals.cz

In the synthesis of trisaccharides using the Aga2 enzyme and methyl β-lactoside, the wild-type enzyme achieved a maximum product yield of 28% quickly but was followed by rapid hydrolysis of the products. rsc.org In contrast, an engineered variant, V564N, not only increased the total yield to 38% but also showed remarkable stability with almost no product hydrolysis over an extended period. rsc.org

The optimization of reaction conditions is crucial for maximizing product yields. For the synthesis of β-N-acetylhexosaminyl lactose, the effects of acceptor concentration, donor concentration, pH, and temperature were studied in detail. nih.govasm.org Using the β-N-acetylhexosaminidase BbhI, the maximal yield for GalNAcβ1-3Galβ1-4Glc (55.4%) was achieved at 45°C, while the maximal yield for GlcNAcβ1-3Galβ1-4Glc (44.9%) was obtained at 55°C. asm.org These findings highlight that optimal conditions can vary significantly depending on the specific donor and desired product.

| Enzyme | Product | Optimal Temperature | Optimal pH | Max. Yield | Reference |

| BbhI | GalNAcβ1-3Galβ1-4Glc | 45°C | 5.8 | 55.4% | asm.org |

| BbhI | GlcNAcβ1-3Galβ1-4Glc | 55°C | 5.8 | 44.9% | asm.org |

A significant challenge in using wild-type glycosidases for synthesis is the subsequent hydrolysis of the desired product. rsc.org To overcome this, glycosidases can be engineered to enhance their transglycosylation efficiency and reduce their hydrolytic activity. rsc.orgresearchgate.net This can be achieved through directed evolution or site-directed mutagenesis of non-catalytic amino acid residues. rsc.orgresearchgate.net

A more radical approach is the creation of "glycosynthases." These are mutant glycosidases where the catalytic nucleophile residue is replaced with a non-nucleophilic amino acid (e.g., alanine (B10760859) or glycine). d-nb.inforesearchgate.net This mutation renders the enzyme hydrolytically inactive. nih.gov To function, glycosynthases require an activated glycosyl donor, typically a glycosyl fluoride (B91410) with an opposite anomeric configuration to that of the natural substrate. d-nb.infonih.gov This technology allows for the formation of glycosidic bonds in high yields without the problem of product hydrolysis. nih.gov The first glycosynthases were developed from retaining β-glycosidases and have since been expanded to synthesize a variety of β-glycosidic linkages. researchgate.net While specific examples using this compound as an acceptor for glycosynthase-mediated reactions are not prevalent in the initial findings, the technology is broadly applicable for synthesizing oligosaccharides from suitable acceptors.

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor (usually a nucleotide sugar) to an acceptor molecule. rsc.orgsigmaaldrich.com Unlike glycosidases, they are not hydrolytic and are highly regio- and stereospecific, making them ideal tools for oligosaccharide synthesis. sigmaaldrich.comsigmaaldrich.com

Bovine β(1→4)Galactosyltransferase (β(1→4)GalT), for example, transfers galactose from UDP-galactose (UDP-Gal) to the 4-hydroxy group of N-acetyl-D-glucosamine (GlcNAc). sigmaaldrich.com Another key enzyme, α(1→3)Galactosyltransferase, transfers galactose from UDP-Gal to the 3-hydroxy position of a terminal β-linked galactose residue. sigmaaldrich.comsigmaaldrich.com Studies have shown this enzyme has a high promiscuity for its acceptor substrate, successfully using acceptors like lactose, β-lactosyl azide (B81097), and β-thiophenyl lactoside. sigmaaldrich.comsigmaaldrich.com This indicates that this compound is a viable acceptor for creating α(1→3) linkages in the synthesis of complex glycans, such as the α-Gal epitope. rsc.org

A major drawback of using glycosyltransferases is the high cost of the required sugar nucleotide donors like UDP-Gal. rsc.org To address this, multi-enzyme one-pot systems have been developed. These systems combine one or more glycosyltransferases with other enzymes that generate the necessary sugar nucleotide donor in situ from cheaper starting materials. rsc.orgescholarship.org

For example, a one-pot system for synthesizing globotriose (B1671595) and its derivatives can be designed where UDP-Gal is produced from galactose, ATP, and UTP using three enzymes (SpGalK, SpGalU, and PPase). rsc.org This generated UDP-Gal is then used by a galactosyltransferase to add a galactose unit to an acceptor like lactose. rsc.org Such one-pot multienzyme (OPME) strategies have been successfully used to synthesize a range of complex oligosaccharides, including lacto-N-neotetraose and its sialylated and fucosylated derivatives, starting from a lactoside acceptor. rsc.orgresearchgate.net These cascade reactions are highly efficient, can be performed on a preparative scale, and streamline the synthesis process by avoiding the isolation of intermediates. researchgate.netnih.gov The choice of enzymes and the sequence of their addition determine the final structure of the synthesized carbohydrate. rsc.org

Optimization of Regioselectivity and Yield in Enzymatic Synthesis

Galactosyltransferase-Mediated Reactions

Classical Chemical Synthesis Strategies

The synthesis of this compound, a glycoside derived from lactose, can be achieved through several classical methods, each with its own set of advantages and procedural nuances.

Fischer Glycosylation Methods

The Fischer glycosylation is a fundamental and direct approach to forming glycosides. It involves the reaction of a monosaccharide, in this case lactose, with an alcohol, typically methanol, in the presence of an acid catalyst. d-nb.info This method is often carried out by dissolving the sugar in an excess of alcohol to shift the reaction equilibrium towards the formation of the glycoside. d-nb.info Strong acids are commonly employed as catalysts. d-nb.info

One of the primary challenges with Fischer glycosylation is controlling the stereochemistry at the anomeric center, which can lead to a mixture of α- and β-anomers. The ratio of these isomers is often dependent on the thermodynamic stability of the products. d-nb.info Modern advancements have introduced variations to the classical approach, such as the use of solid-supported catalysts like sulfuric acid immobilized on silica, which can lead to shorter reaction times and reduced alcohol requirements. d-nb.info

Koenigs-Knorr Methodologies

The Koenigs-Knorr reaction is a well-established and versatile method for glycoside synthesis, involving the reaction of a glycosyl halide with an alcohol. wikipedia.orgnumberanalytics.com In the context of this compound synthesis, this would typically involve a protected lactosyl halide reacting with methanol. The reaction is promoted by heavy metal salts, such as silver carbonate or silver triflate. wikipedia.org

The mechanism proceeds through the formation of an oxocarbenium ion intermediate upon activation of the glycosyl halide by the metal salt. numberanalytics.com A key feature of the Koenigs-Knorr reaction is the influence of the neighboring group at the C2 position of the glucose unit. If an acyl-type protecting group (like acetyl or benzoyl) is present at C2, it can participate in the reaction through anchimeric assistance, leading to the formation of a 1,2-trans glycosidic linkage with high stereoselectivity. wikipedia.org However, the use of heavy metal salts and the need for stoichiometric promoters are limitations of this method. d-nb.info

Radical Cyclization Approaches for C-Lactosides

While classical methods focus on O-glycosides, radical cyclization presents a powerful strategy for the synthesis of C-glycosides, where the anomeric carbon is linked to the aglycone via a carbon-carbon bond. researchgate.net These reactions often involve the generation of a glycosyl radical from a suitable precursor, which then undergoes an intramolecular cyclization. mdpi.com

The synthesis of C-glycosyl lactones can be achieved through the condensation of a protected carbohydrate containing a free hydroxyl group and an adjacent phenylseleno or halogen group with (2,2-diphenylhydrazono)acetic acid. nih.gov The resulting ester undergoes radical cyclization to form a lactone fused to the carbohydrate. nih.gov Another approach involves the oxidative radical cyclization of compounds using reagents like manganese(III) acetate (B1210297) to form γ-lactone derivatives. mdpi.com These methods provide a route to carbon-linked analogues of lactosides, which are of interest for their potential as stable mimics of natural oligosaccharides.

Phase Transfer-Catalyzed Nucleophilic Displacements

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. mdpi.comptfarm.pl In the context of this compound chemistry, PTC can be employed to facilitate nucleophilic displacement reactions. A phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a nucleophile from the aqueous phase to the organic phase where it can react with the substrate. ijirset.comwiley-vch.de

This methodology can be applied to various transformations, including alkylations, etherifications, and esterifications. mdpi.com For instance, after the initial synthesis of this compound, PTC can be used to introduce modifications at specific hydroxyl groups. The process enhances reaction rates and selectivity, often under mild conditions, and can reduce the need for anhydrous solvents. mdpi.comcrdeepjournal.org

Regioselective Chemical Derivatization of this compound

The multiple hydroxyl groups on the this compound molecule present a challenge for selective chemical modification. Regioselective derivatization aims to functionalize a single hydroxyl group or a specific set of hydroxyl groups, which is crucial for the synthesis of more complex oligosaccharides and glycoconjugates.

Selective Esterification and Acetylation

Selective esterification and acetylation are common strategies for the regioselective modification of this compound. These reactions involve the introduction of ester or acetyl groups at specific hydroxyl positions.

Selective Esterification:

The regioselective esterification of this compound can be achieved using various techniques. One common approach involves the use of organotin intermediates. For example, the reaction of a protected benzyl (B1604629) β-lactoside with dibutyltin (B87310) oxide can lead to the formation of a stannylene acetal, which then directs the acylation to a specific hydroxyl group. researchgate.net This method has been used to prepare 3'- and 6'-O-palmitoyl-D-lactose derivatives. researchgate.net Another strategy involves enzymatic catalysis. Lipases, such as those from Candida antarctica B, can catalyze the regioselective acylation of methyl β-lactoside, for instance, at the 6'-position. researchgate.net

| Method | Reagents | Selectivity | Reference |

| Stannylene Acetal | Dibutyltin oxide, Acid Chloride | 3'-OH, 6'-OH | researchgate.net |

| Enzymatic | Lipase, Acyl Donor | 6'-OH | researchgate.net |

Selective Acetylation:

Regioselective Acetalation Reactions

Regioselective acetalation of methyl β-lactoside is a crucial step in many synthetic routes, enabling the differentiation of its numerous hydroxyl groups. For instance, the reaction of methyl β-lactoside with 2,2-dimethoxypropane (B42991) can yield methyl 3',4'-O-isopropylidene-β-lactoside, a key intermediate for further modifications. rsc.org This selective protection of the 3'- and 4'-hydroxyl groups on the galactose moiety allows for subsequent reactions at other positions. The use of stannylation has also been employed to achieve regioselectivity in alkylation reactions, leveraging the different reactivity of the hydroxyl groups. nih.gov Furthermore, regioselective silyl (B83357) exchange technology (ReSET) has been developed for the selective acetylation of per-O-trimethylsilyl protected lactose, providing access to a variety of orthogonally protected disaccharides. acs.org

Synthesis of Deoxy and Fluoro Analogues

The synthesis of deoxy and fluoro analogues of methyl β-lactoside is of significant interest for studying carbohydrate-protein interactions. Deoxyfluoro derivatives have been prepared at various positions, including 6, 3', 4', and 6', by reacting suitable substrates with reagents like diethylaminosulfur trifluoride (DAST) or tetrabutylammonium (B224687) fluoride. nih.gov The introduction of fluorine can be achieved through both nucleophilic and electrophilic approaches. Nucleophilic fluorination is generally preferred for producing 3-, 4-, and 6-deoxy-fluoro compounds, while 2-deoxy-2-fluoro derivatives are typically obtained via electrophilic addition to glycals. rsc.org The synthesis of a complete series of monodeoxyfluorinated methyl β-N-acetyllactosamine analogues has been reported, providing valuable tools for conformational analysis and molecular recognition studies. csic.es

Preparation of O-Methyl and Other Methyl Ether Derivatives

The synthesis of all possible monomethyl ethers of methyl β-lactoside has been accomplished, taking advantage of the differential reactivity of the hydroxyl groups in alkylation and stannylation reactions. nih.gov These derivatives are valuable for probing the specific roles of individual hydroxyl groups in binding interactions. For example, the synthesis of 3-O-methyl-lactose has been achieved through enzymatic methods. researchgate.net

Formation of Carboxylic Acid Derivatives (Uronates)

The oxidation of the primary hydroxyl group at the C-6 position of the glucose moiety in methyl β-lactoside leads to the formation of methyl (methyl β-D-lactosid)uronate. A common method for this transformation is the 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)-mediated oxidation, which selectively oxidizes the primary alcohol to a carboxylic acid. researchgate.netu-picardie.frnih.gov This is often followed by esterification to yield the corresponding methyl uronate. researchgate.netu-picardie.fr This two-step procedure, starting from methyl β-D-lactoside, can produce sodium (methyl β-D-lactosid)uronate, methyl (methyl β-D-lactosid)uronate, and butyl (methyl β-D-lactosid)uronate with moderate to high yields. researchgate.net

| Derivative | Reagents | Yield | Reference |

| Sodium (methyl β-D-lactosid)uronate | TEMPO, followed by esterification | Moderate to high | researchgate.net |

| Methyl (methyl β-D-lactosid)uronate | TEMPO, followed by esterification | Moderate to high | researchgate.net |

| Butyl (methyl β-D-lactosid)uronate | TEMPO, followed by esterification | 19-95% | researchgate.net |

Synthesis of Methyl β-C-Lactoside and Other C-Analogues

The synthesis of C-glycosides, where the anomeric oxygen is replaced by a carbon atom, provides access to analogues with increased metabolic stability. The synthesis of methyl β-C-lactoside has been achieved using a silyl tether-mediated approach. nih.gov This strategy involves connecting the alcohol and another precursor via a dimethylsilyl tether, followed by an 8-endo-trig cyclization to exclusively afford the β-linked disaccharide. nih.gov Subsequent removal of the tether and deprotection yields the target methyl β-C-disaccharide. nih.gov

Introduction of Amino and Other Heteroatom-Containing Functional Groups

The introduction of amino groups into the this compound scaffold can be achieved through various synthetic strategies. One approach involves the regioselective tosylation of the primary hydroxyl groups, followed by nucleophilic substitution with sodium azide and subsequent reduction to the amine. This method has been used to introduce amino groups at the 6-position of cellulose, a related polysaccharide. researchgate.net The resulting amino-functionalized derivatives can be further modified, for example, by N-sulfonation or N-carboxymethylation. researchgate.net The introduction of a sulfur atom at the 3-position of the galactose ring in methyl β-lactoside has also been reported in the synthesis of S-linked sialylmimetics. capes.gov.br

Sialylation of this compound Derivatives

Sialylation, the enzymatic transfer of sialic acid to a carbohydrate acceptor, is a key modification for creating biologically relevant oligosaccharides. This compound and its derivatives are common acceptors in these reactions. Trans-sialidases, such as the one from Trypanosoma cruzi, are frequently used to catalyze the transfer of sialic acid from a donor, like p-nitrophenyl sialoside, to the galactose moiety of the lactoside, typically forming an α2-3 linkage. researchgate.netbeilstein-journals.org Both native and chemically modified this compound derivatives have been used as acceptors in enzymatic sialylation to produce a variety of sialylated structures. capes.gov.brtandfonline.com

| Enzyme | Sialic Acid Donor | Acceptor | Product Linkage | Reference |

| Trypanosoma cruzi trans-sialidase | p-Nitrophenyl sialoside | Methyl β-lactoside | α2-3 | researchgate.netbeilstein-journals.org |

| Salmonella typhimurium sialidase | p-Nitrophenyl sialoside | 2-Azidothioglucoside β-galactosylated derivative | Not specified | beilstein-journals.org |

| Newcastle disease virus sialidase | p-Nitrophenyl sialoside | 2-Azidothioglucoside β-galactosylated derivative | Not specified | beilstein-journals.org |

Conformational Analysis and Molecular Dynamics of Methyl Lactoside

Spectroscopic Investigations of Conformation and Flexibility

NMR spectroscopy stands as a powerful tool for investigating the conformation and flexibility of methyl lactoside in solution. A variety of NMR experiments provide detailed insights into the molecule's three-dimensional architecture and dynamic properties.

The primary structure and linkage of this compound are confirmed through ¹H- and ¹³C-NMR spectroscopy. The chemical shifts of the anomeric protons and carbons are particularly informative. In the ¹H-NMR spectrum, anomeric protons typically resonate between δH ~4.4–6.0 ppm. nih.gov For the glucose and galactose residues, these signals provide initial evidence of the glycosidic bond. nih.gov

¹³C-NMR chemical shifts are also highly sensitive to the local electronic environment and, therefore, to the conformation. The formation of the β(1→4) glycosidic linkage in this compound significantly alters the chemical shifts of the involved carbon atoms (C1' of galactose and C4 of glucose) compared to their monosaccharide precursors. researchgate.netmdpi.com For instance, the chemical shift of the C1' atom in the galactose residue of methyl β-lactoside is notably different from that in β-galactose itself. mdpi.com These shifts, often analyzed with the aid of computational models, provide a foundational understanding of the disaccharide's structure. mdpi.com The use of ¹³C-enriched samples has been pivotal in verifying ¹³C chemical shift assignments and enabling the complete assignment of the ¹H spectrum of methyl β-lactoside. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl β-lactoside

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glucose Residue | ||

| H-1 | ~4.4 | C-1 |

| H-2 | ~3.2-4.2 | C-2 |

| H-3 | ~3.2-4.2 | C-3 |

| H-4 | ~3.2-4.2 | C-4 |

| H-5 | ~3.2-4.2 | C-5 |

| H-6 | ~3.2-4.2 | C-6 |

| Galactose Residue | ||

| H-1' | ~4.4-6.0 | C-1' |

| H-2' | ~3.2-4.2 | C-2' |

| H-3' | ~3.2-4.2 | C-3' |

| H-4' | ~3.2-4.2 | C-4' |

| H-5' | ~3.2-4.2 | C-5' |

| H-6' | ~3.2-4.2 | C-6' |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The table provides a general range for aldopyranoses. nih.gov

The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons, which is critical for determining the three-dimensional structure of molecules in solution. For this compound, NOE measurements, including steady-state and transient NOEs, have been used to define the conformational preferences around the glycosidic linkage. nih.gov These experimental results suggest that while the β(1→4) glycosidic linkage exhibits some flexibility, it predominantly populates a region near the global energy minimum. nih.govnih.gov

Transferred NOE (TRNOE) experiments are particularly useful for studying the conformation of a ligand when it is bound to a larger molecule, such as a protein. osti.govacs.orgnih.gov In the case of methyl β-lactoside binding to the ricin B-chain, TRNOE experiments revealed a distinct change in the glycosidic torsion angles upon binding. osti.gov These studies, often aided by spin simulations and selective deuteration, have provided detailed insights into the bound conformation of this compound. osti.govacs.org Furthermore, comparing the TRNOE data of C-lactose and its natural O-analogue, methyl α-lactoside, when bound to ricin-B, has shown that the protein selects different conformers of the C- and O-glycosides. figshare.com

The analysis of RDCs in lactose (B1674315) and related disaccharides has indicated that the anomeric configuration can influence the flexibility of the glycosidic linkage. rsc.org By treating the individual monosaccharide rings as rigid fragments, RDC analysis has demonstrated that the glycosidic bond in these molecules is not completely rigid and exhibits a degree of flexibility. rsc.org This approach allows for a more nuanced understanding of the oligosaccharide architecture beyond what can be determined from short-range NOEs and J-couplings alone. researchgate.net

Scalar spin-spin coupling constants (J-couplings) are sensitive to the dihedral angles that define the conformation of the glycosidic linkage (φ and ψ). researchgate.netrsc.org The measurement of various J-couplings, including those across the glycosidic bond (³JCOCH, ³JCOCC) and those involving hydroxyl protons (²JCOH, ³JHCOH, ³JCCOH), provides quantitative constraints for conformational analysis. researchgate.netacs.org

The development of Karplus-type equations, often refined with Density Functional Theory (DFT) calculations, allows for the translation of measured J-coupling values into dihedral angle information. acs.orgstenutz.eu For instance, a Karplus equation has been proposed for ³JCOCC values across trans-O-glycosidic linkages and has been applied to re-analyze the conformation of ¹³C-labeled methyl β-lactoside. stenutz.eu The analysis of these couplings in methyl β-lactoside has provided detailed information on the preferred solution conformation and the degree of rotational freedom around the glycosidic bond. acs.orgresearchgate.net

Table 2: Key Scalar Couplings for Conformational Analysis of this compound

| Coupling Constant | Information Provided |

| ³JCOCH | Dihedral angle ψ |

| ³JCOCC | Dihedral angle ψ |

| ²JCOC | Dihedral angle φ |

| ³JHCOH | Hydroxyl group orientation |

| ³JCCOH | Hydroxyl group orientation |

Note: The φ and ψ torsion angles define the conformation of the O-glycosidic linkage. researchgate.netrsc.org

The direct observation of hydroxyl protons by NMR in aqueous solution is challenging due to their rapid exchange with water. However, under specific conditions, such as in supercooled aqueous solutions or in mixtures of water and dimethyl sulfoxide (B87167) (DMSO), this exchange can be slowed down, allowing for their detection. acs.orgresearchgate.net The chemical shifts, temperature coefficients, and coupling constants (³JHC,OH) of these hydroxyl protons provide valuable information about hydrogen bonding interactions, both intramolecular and with the solvent. acs.orgresearchgate.net

In studies of methyl β-lactoside in a water/acetone-d6 mixture at low temperatures, the analysis of ³JHCOH and ³JCCOH values suggested a strong conformational bias for the H3-C3-O3-H torsion angle in the glucose residue. acs.org This bias is indicative of an inter-residue hydrogen bond between the O3H of the glucose unit and the O5' of the galactose unit, a finding that suggests hydrogen bonding can play a significant role in dictating the preferred glycosidic bond conformation in aqueous solution. acs.org

Quantification of Scalar Spin-Couplings (e.g., ²JCOH, ³JHCOH, ³JCCOH)

Vibrational Spectroscopy, Including Raman Optical Activity (ROA)

Vibrational spectroscopy has been instrumental in elucidating the structural details of this compound and its analogs. Infrared (IR) ion-dip spectroscopy, particularly when combined with computational methods, provides a detailed fingerprint of the molecule's conformation. Studies on benzyl (B1604629) β-lactoside, a close analog, reveal that the disaccharide unit in the gas phase adopts a single, rigid structure. mpg.de The fully resolved infrared spectrum of this analog shows excellent agreement with the global minimum structure computed ab initio. mpg.de Calculations indicate that the structures and relative energies of methyl β-lactoside are virtually identical to those of benzyl β-lactoside, suggesting that its global minimum in the gas phase is also a cis-oriented structure. mpg.de

Cryogenic infrared spectroscopy has proven effective in distinguishing between the anomers of this compound. nih.gov By comparing the IR spectra of fragments generated from mass-selected ions with those of anomerically pure methyl-α-lactoside and methyl-β-lactoside standards, researchers can confidently assign the anomeric configuration. nih.gov For instance, the spectrum of the Y₂-fragment (lactose) from a larger oligosaccharide can be matched to the distinct vibrational signatures of the α and β anomers of O-methylated lactose. nih.gov

While vibrational techniques like IR spectroscopy have been extensively applied, specific studies focusing on the Raman Optical Activity (ROA) of this compound are not prominent in the surveyed literature. ROA is a powerful technique for studying the stereochemistry of chiral molecules in solution, but its direct application to this compound has not been detailed in the available research. tandfonline.com

Electronic Circular Dichroism (ECD) Studies

Electronic Circular Dichroism (ECD) is a spectroscopic technique sensitive to the chiral arrangement of chromophores within a molecule. Despite its utility in conformational analysis of biomolecules, specific research articles detailing ECD studies exclusively on this compound were not identified in the performed searches. General literature mentions ECD as a relevant technique for structural analysis of carbohydrates, but provides no specific data for this compound. tandfonline.com

Gas-Phase Conformation Studies via Molecular Beam Spectroscopy

Investigations into the gas-phase conformation of this compound and its analogs using molecular beam spectroscopy have uncovered significant differences from its structure in solution. These studies, often employing UV and IR ion-dip spectroscopies on a chromophore-tagged version like benzyl β-lactoside, reveal that the isolated disaccharide adopts a rigid, cis-oriented structure. mpg.deox.ac.uk This conformation is characterized by glycosidic torsion angles (φH, ψH) of approximately 180° and 0°, respectively. mpg.de This represents a substantial rotation of about 150° around the glycosidic bond compared to the trans configuration commonly accepted for lactose and this compound in solution and when bound to proteins. mpg.de

The preference for the cis conformation in the gas phase is driven by strong, cooperative inter-ring hydrogen bonding. ox.ac.uk Ab initio calculations confirm that the global minimum energy conformation is this cis structure, which lies significantly lower in energy than the nearest trans conformer. ox.ac.uk This intrinsic preference is maintained even when the molecule is hydrated by a single water molecule. ox.ac.uk The polarity of carbohydrates means their gas-phase conformations are heavily influenced by intramolecular hydrogen bonding, which may not be as dominant in polar solvents like water where intermolecular interactions with the solvent become critical. rsc.org

Computational Modeling of this compound Structure and Dynamics

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools used to explore the conformational space and dynamic behavior of this compound. wikipedia.org These methods are frequently employed to interpret experimental data from techniques like NMR and to model ligand-protein interactions. nih.govsigmaaldrich.comu-strasbg.fr

MD simulations of methyl α-lactoside indicate that the β-(1→4) glycosidic linkage is not static but exhibits fluctuations among three low-energy regions. nih.govresearchgate.net Despite this flexibility, the molecule spends the majority of its time (approximately 90%) in the conformational region close to its global energy minimum. nih.govresearchgate.net Similarly, studies on methyl β-C-lactoside, a synthetic analog, have pointed to the presence of different internal motions, suggesting an equilibrium between two conformational families that exchange on a nanosecond timescale. acs.org

These simulations are crucial for refining structural models. For example, a simulated annealing procedure for methyl β-C-lactoside using nuclear Overhauser effect (nOe) restraints produced a family of structures, but no single conformer could fully satisfy the experimental data, highlighting the molecule's dynamic nature. acs.orgacs.org MD simulations have also been used to analyze the binding of methyl β-lactoside derivatives to lectins, providing insights into the local conformational changes that occur upon binding. u-strasbg.fr

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide high-accuracy information about the electronic structure, geometry, and energetic properties of molecules without relying on empirical parameterization. scielo.org.bompg.de These methods have been extensively applied to this compound and its analogs to calculate optimized geometries, relative conformational energies, and spectroscopic parameters. mpg.dend.eduresearchgate.net

DFT calculations have been used to create potential energy surfaces, or φ/ψ maps, which show the energy of the molecule as a function of its glycosidic torsion angles. acs.org For methyl β-C-lactoside, such a map was used to identify two primary conformational families that best fit experimental NMR data. acs.org Furthermore, DFT is a powerful tool for interpreting experimental spectra. It has been used to compute the vibrational frequencies of benzyl β-lactoside, showing excellent agreement with experimental IR spectra and allowing for the confident assignment of the global minimum energy structure. mpg.de

These calculations are also vital for interpreting NMR data. DFT has been used to parameterize equations that relate NMR spin-spin coupling constants (such as ²J(COC), ³J(COCH), and ³J(COCC)) to the glycosidic torsion angles φ and ψ, enabling the calculation of experiment-based rotamer populations in solution. researchgate.netresearchgate.net

| Conformer | Description | Relative Energy (kJ/mol) at MP2/6-311++G** Level |

|---|---|---|

| Global Minimum | cis oriented structure | 0.0 |

| Conformer 2 | - | 9.4 |

| Conformer 3 | - | 10.3 |

| Conformer 4 | - | 12.2 |

Development and Application of Specialized Force Fields (e.g., AMBER, CVFF, CFF91)

The accuracy of MM and MD simulations is highly dependent on the quality of the underlying force field—the set of equations and parameters used to describe the potential energy of the system. nih.govresearchgate.net Several force fields have been tested and applied to study this compound.

Comparative studies have evaluated the performance of the AMBER (Assisted Model Building with Energy Refinement), CVFF (Consistent Valence Force Field), and CFF91 (a second-generation consistent force field) for modeling methyl α-lactoside in solution. nih.gov One such study found that the conformation predicted by CVFF was in closer agreement with experimental NMR data than predictions from AMBER/Homans, although the AMBER results were still in qualitative agreement. nih.govresearchgate.net The CVFF force field has also been used in MD simulations to study various halodeoxy analogues of methyl β-lactoside. tandfonline.com

The AMBER force field has been used extensively, but its application requires care. nih.gov Studies have shown that AMBER can overestimate electrostatic contributions, leading to poor agreement with experimental results when simulations are performed at a low dielectric constant. nih.gov The match between simulation and experiment improves significantly when the dielectric constant is increased to better represent a solvent environment. nih.gov In vacuo molecular dynamics simulations using AMBER are generally considered suitable for qualitative, rather than quantitative, analysis of oligosaccharide dynamics. nih.gov The CFF family of forcefields, including CFF91, are generally considered second-generation forcefields that can reproduce experimental results more accurately than classical forcefields like CVFF and AMBER for a variety of molecules. cmu.edu

| Force Field | Abbreviation For | Key Findings/Application for this compound |

|---|---|---|

| AMBER | Assisted Model Building with Energy Refinement | Provides qualitative agreement with experimental data for solution conformation. nih.govresearchgate.net Can overestimate electrostatic forces at low dielectric constants. nih.gov |

| CVFF | Consistent Valence Force Field | Predicted solution conformation appears closer to experimental NMR data than AMBER. nih.govresearchgate.net Used for MD simulations of this compound analogues. tandfonline.com |

| CFF91 | Consistent Force Field 91 | A second-generation force field evaluated in comparative studies for its ability to model carbohydrate conformation. nih.govnih.gov |

Analysis of Conformational Heterogeneity and Rigidity

The conformational landscape of this compound in solution is characterized by a degree of flexibility, particularly around the β(1→4) glycosidic linkage. This linkage is not rigid but rather exists as an ensemble of interconverting conformers. nih.govnih.gov Studies combining Nuclear Magnetic Resonance (NMR) spectroscopy and molecular mechanics calculations have revealed that while there are fluctuations among three low-energy regions, the molecule predominantly occupies a conformation close to the global minimum, accounting for approximately 85-90% of the population. nih.govnih.gov

For methyl α-C-lactoside, a related analogue, conformational analysis suggests the solution conformation is a mixture of at least two primary conformers. figshare.com Similarly, studies on methyl β-C-lactoside in aqueous solution have pointed to the existence of at least two conformational families that are in a state of rapid exchange, on the nanosecond timescale. acs.org This internal mobility, particularly around the ψ angle, has been identified as a key feature. acs.org

Table 1: Conformational Populations of Methyl β-C-Lactoside in Aqueous Solution acs.org

| Conformational Family | Population (%) | φ Angle (°) | ψ Angle (°) |

| A | 40 | 295 | 300 |

| B | 60 | 295 | 130 |

Investigation of Intramolecular and Intermolecular Hydrogen-Bonding Networks

The structure and interactions of this compound are significantly influenced by a complex network of both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonds, which occur within a single molecule, are crucial in determining the preferred conformation. In the related compound methyl lactate (B86563), intramolecular hydrogen bonding is a dominant feature, with the hydroxyl group forming a hydrogen bond with either the carbonyl or ester oxygen. researchgate.netfigshare.com Theoretical calculations have shown that the conformer with the O-H···O=C intramolecular hydrogen bond is significantly more stable. researchgate.net

In methyl α-lactoside, intramolecular hydrogen bonding can occur between the hydroxyl group at the C3 position of the glucopyranose ring and the oxygen atom of the adjacent galactopyranosyl ring. researchgate.net However, the presence and strength of such bonds can be influenced by the surrounding solvent environment.

Intermolecular hydrogen bonds, which form between the this compound molecule and surrounding solvent molecules (typically water), play a critical role in its solvation and can compete with intramolecular hydrogen bonds. rsc.orgnih.gov When this compound is in an aqueous solution, water molecules can form hydrogen bonds with the hydroxyl groups of the sugar rings. researchgate.net Studies on the binding of methyl β-lactoside to lectins, such as Ricinus communis agglutinin, have revealed the importance of specific hydroxyl groups in forming hydrogen bonds with the protein's binding site. nih.gov For instance, the C-3' and C-4' hydroxyl groups of the galactose moiety act as hydrogen-bond donors, while the C-6' and C-2' hydroxyls can act as both donors and acceptors. nih.gov The C-6 hydroxyl of the glucose moiety may also participate in weaker hydrogen bonding. nih.gov The interplay between these intermolecular interactions with proteins and the inherent intramolecular hydrogen bonding patterns dictates the binding specificity and affinity.

Theoretical Studies on Water-Mediated Interactions and Solvation Effects

The solvation of this compound in aqueous solution is a complex process where water molecules actively participate in shaping the conformational landscape and mediating interactions. researchgate.net Molecular dynamics simulations have become an invaluable tool for investigating these effects at an atomic level.

Atomistic molecular dynamics simulations of methyl lactate in water have shown that the population and lifetime of different hydrogen-bonded complexes between methyl lactate and water are dictated by their interaction energies. nih.gov Interestingly, while dihydrate insertion complexes (where two water molecules are involved) are more populated, their lifetime is shorter than that of monohydrate complexes. nih.gov This highlights the dynamic nature of water-mediated interactions. The presence of explicit water molecules in simulations is crucial for accurately reproducing experimental observations, as it disrupts intramolecular hydrogen bonds and allows the molecule to adopt conformations influenced by electronic and steric repulsions between its oxygen atoms. researchgate.net

Water molecules can also mediate interactions between this compound and other molecules, such as proteins. researchgate.net In the binding of ligands to proteins, structurally conserved water molecules in the active site can be displaced by the ligand, or the ligand can integrate into the existing water network, forming water-mediated hydrogen bonds. researchgate.net These water-mediated interactions can significantly contribute to the binding affinity. For instance, in the interaction of lactose with galectins, several amino acid residues interact with the sugar via water-mediated hydrogen bonds. mdpi.com

Theoretical studies have also shed light on the broader concept of water-mediated interactions, sometimes referred to as hydrophobic interactions. While it was traditionally thought that the association of nonpolar groups in proteins is driven by the energetic cost of hydrating them, more recent calculations suggest that water-mediated interactions can be unfavorable for the association of nonpolar groups, and that dispersion forces between these groups are the primary stabilizing factor. nih.gov This refined understanding of solvation effects is critical for accurately modeling the behavior of molecules like this compound in biological environments.

Correlation of Computational Data with Experimental Spectroscopic Parameters

The validation and refinement of computational models of this compound heavily rely on the correlation of theoretical data with experimental spectroscopic parameters, primarily obtained from Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net NMR provides a wealth of information about the molecule's conformation and dynamics in solution, including nuclear Overhauser effects (NOEs), and homonuclear and heteronuclear coupling constants. nih.gov

NOE data, which is sensitive to the distances between protons, can be interpreted using a complete relaxation matrix approach to derive an ensemble average distribution of conformers. nih.govnih.gov Molecular mechanics and dynamics simulations are used to generate theoretical ensembles of conformers and their corresponding NOEs, which are then compared to the experimental data. nih.gov A good correlation between the calculated and observed NOEs provides confidence in the accuracy of the computational model.

Similarly, spin-spin coupling constants (J-couplings) are sensitive to the dihedral angles that define the glycosidic linkage. researchgate.net By using parameterized equations derived from density functional theory (DFT) calculations, ensembles of J-couplings can be used to determine the populations of different rotamers for the φ and ψ torsion angles. researchgate.net This approach has shown very good agreement with results from molecular dynamics simulations, providing an experimental means to validate the conformational preferences predicted by theoretical models. researchgate.net

Discrepancies between computational predictions and experimental data can often point to limitations in the force fields used in the simulations. For example, early studies using the AMBER force field at low dielectric constants failed to fully explain the experimental results for methyl α-lactoside due to an overestimation of electrostatic contributions. nih.gov Agreement improved when higher dielectric constants were used, highlighting the importance of accurately modeling the solvent environment. nih.gov More recent studies have employed a combination of different spectroscopic techniques, such as inelastic neutron scattering, Raman, and infrared spectroscopy, alongside DFT calculations to provide a comprehensive analysis of the vibrational spectra of related molecules, further bridging the gap between theoretical models and experimental reality. nih.gov

Molecular Recognition and Biological Interactions of Methyl Lactoside

Lectin Binding Studies

Methyl lactoside, a derivative of the milk sugar lactose (B1674315), serves as a crucial molecular probe in the study of carbohydrate-protein interactions. ontosight.ai Its interactions with various lectins, a class of proteins that bind specifically to carbohydrates, have been extensively investigated to elucidate the molecular basis of carbohydrate recognition.

Interaction with Ricin: Elucidation of Binding Sites and Thermodynamic Parameters

Ricin, a highly toxic plant lectin from Ricinus communis, exhibits a strong affinity for galactose and its derivatives. capes.gov.br Studies on the interaction between methyl β-lactoside and ricin have been instrumental in defining the binding characteristics of this toxin. The binding of methyl β-lactoside and its synthetic analogues to the ricin B-chain has been explored to understand the involvement of different parts of the sugar molecule in the recognition process. thegoodscentscompany.comnih.gov

Research indicates that the hydroxyl groups at positions 3, 4, and 6 of the β-D-galactopyranose moiety are key for polar interactions with the ricin B-chain. capes.gov.br Furthermore, the glucose unit of methyl β-lactoside is also involved in the binding, with the C-3 region participating in a nonpolar interaction with the protein at the periphery of the combining site. nih.gov Conformational analysis through nuclear magnetic resonance (NMR) has revealed that upon binding to the ricin B-chain, methyl β-lactoside undergoes a slight change in its glycosidic torsional angles. nih.gov

Engagement with Galectins (e.g., Galectin-1, Galectin-3)

Galectins are a family of β-galactoside-binding proteins involved in various biological processes, including cell growth, differentiation, and immunity. tandfonline.com this compound has been widely used as a reference ligand in studies of galectin binding.

Galectin-1: The interaction between methyl β-lactoside and galectin-1 has been studied to understand the hydrogen-bonding patterns and energetic contributions of different hydroxyl groups. nih.gov Isothermal titration calorimetry (ITC) has been employed to determine the thermodynamic parameters of this interaction. For bovine spleen galectin-1, the site binding constant for methyl β-lactoside was found to be 4.86 ± 0.78 x 10³ M⁻¹ at 297.8 K. nih.govacs.org Studies with synthetic derivatives of methyl β-lactoside have shown that the hydroxyl groups at C-4' and C-6' of the galactose moiety are crucial for strong hydrogen bonding with galectin-1. nih.gov

Galectin-3: this compound also binds to galectin-3, a protein implicated in cancer and inflammation. tandfonline.com The dissociation constant (Kd) for methyl β-lactoside with galectin-3 has been reported to be 220 µM. acs.org Molecular docking and Surface Plasmon Resonance (SPR) studies have shown that modifications at the C-3' position of this compound can significantly enhance binding affinity to galectin-3 by introducing additional interactions, such as π-cation interactions with arginine residues in the binding site. tandfonline.comtandfonline.com

Recognition by Plant Agglutinins (e.g., Viscum album Agglutinin)

Viscum album agglutinin (VAA), or mistletoe lectin, is another AB-toxin that recognizes galactose-containing structures. u-strasbg.fr Chemical mapping studies using derivatives of methyl β-lactoside have revealed that the hydroxyl groups at positions 3' and 4' of the galactose unit are key for recognition by VAA. u-strasbg.fr This binding pattern shows both similarities and differences when compared to ricin, providing insights into the specificities of these related toxins. u-strasbg.fr

Quantitative Assessment of Binding Affinity via Surface Plasmon Resonance (SPR) and Other Assays

A variety of biophysical techniques are employed to quantitatively assess the binding of this compound to lectins.

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for real-time monitoring of molecular interactions. cytivalifesciences.commercodia.com It has been used to determine the dissociation constants (KD) of this compound and its derivatives with galectin-3. tandfonline.com The rapid association and dissociation patterns observed in these interactions are well-suited for steady-state analysis using SPR. tandfonline.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS). azom.com ITC has been used to characterize the binding of methyl β-lactoside to galectin-1, revealing that the interaction is enthalpically driven. nih.govacs.org

Other Assays: Other methods like ultraviolet difference spectroscopy and carbon-13 nuclear magnetic resonance (NMR) have also been used to study the binding of this compound to lectins like peanut agglutinin. nih.govnih.gov These techniques provide valuable data on association constants and thermodynamic parameters.

Table 1: Thermodynamic Parameters for Methyl β-Lactoside Binding to Lectins

| Lectin | Technique | Binding Constant (Ka) / Dissociation Constant (Kd) | Enthalpy Change (ΔH°) | Entropy Change (ΔS°) | Reference |

|---|---|---|---|---|---|

| Bovine Spleen Galectin-1 | ITC | Ka = 4.86 ± 0.78 x 10³ M⁻¹ (at 297.8 K) | - | - | nih.govacs.org |

| Galectin-3 | - | Kd = 220 µM | - | - | acs.org |

| Peanut Agglutinin | UV Difference Spectroscopy | - | -65 ± 4 kJ mol⁻¹ | -156 ± 14 J mol⁻¹ K⁻¹ | nih.gov |

Enzyme-Substrate and Enzyme-Inhibitor Interactions

Investigation of Substrate Specificity for Glycoside Hydrolases (e.g., β-Galactosidase, Intestinal Lactase)

This compound and its derivatives are valuable tools for probing the substrate specificity of glycoside hydrolases, enzymes that catalyze the hydrolysis of glycosidic bonds.

E. coli β-Galactosidase: The interaction of methyl β-lactoside and its derivatives with β-galactosidase from Escherichia coli has been studied to understand the enzyme's mechanism. ontosight.ai Derivatives of methyl β-lactoside can act as both substrates and inhibitors of this enzyme. usbio.netusbio.net

Intestinal Lactase: Lactase-phlorizin hydrolase, found in the small intestine, is responsible for the hydrolysis of lactose. capes.gov.brnih.gov Systematic studies using monodeoxy and O-methyl derivatives of methyl β-lactoside have been conducted to map the importance of each hydroxyl group for substrate recognition and hydrolysis by intestinal lactase. capes.gov.brnih.gov These studies have shown that the hydroxyl groups at positions 2' and 3' of the galactose moiety are necessary for hydrolysis. nih.gov Interestingly, the glucose moiety, particularly the hydroxyl group at position 6, also appears to be important for substrate hydrolysis. nih.gov The enzyme exhibits steric restrictions towards substrates modified in the galactose part, while the binding site for the aglycon portion is more accommodating. nih.gov

Delineation of the Role of Specific Hydroxyl Groups in Enzyme-Substrate Recognition

The interaction between this compound and enzymes is highly dependent on the specific orientation and availability of its hydroxyl (OH) groups. Studies using synthetic monodeoxy and O-methyl derivatives of methyl β-lactoside have been instrumental in mapping these crucial interactions, particularly with enzymes like lactase-phlorizin hydrolase (LPH) and galectins.

For the enzyme LPH, which hydrolyzes lactose in the small intestine, specific hydroxyl groups on both the galactose and glucose moieties of this compound are critical for recognition and catalysis. nih.gov Research has shown that the hydroxyl groups at the 3'-position (HO-3') of the galactose unit and the 6-position (HO-6) of the glucose unit are particularly important for the enzyme's recognition of the substrate. nih.gov When these hydroxyl groups are replaced with fluorine, the resulting derivatives are poorly recognized by the enzyme, suggesting that HO-3' and HO-6 act as hydrogen bond donors in the enzyme-substrate interaction. nih.gov

Furthermore, modifications to the galactosyl moiety of this compound have revealed steric limitations within the enzyme's active site. nih.gov Deoxygenation or methylation of the C-2' hydroxyl group results in a competitive inhibitor, indicating the importance of this group for the hydrolytic process, possibly in stabilizing a reaction intermediate. nih.gov Conversely, any modification at the C-3' position leads to a complete loss of interaction, highlighting it as a critical point for initial substrate recognition. nih.gov The binding site for the aglycon (the methyl group) appears to be more accommodating to changes. nih.gov

In the context of galectins, animal lectins that bind to β-galactosides, the hydroxyl groups of methyl β-lactoside are also key determinants of binding affinity. researchgate.net Studies on galectin-1 have utilized a range of monodeoxy, O-methyl, and fluorodeoxy derivatives to probe the energetic contributions of each hydroxyl group to the binding interaction. researchgate.net Similar to LPH, galectins rely on a network of hydrogen bonds for recognition, and the removal or modification of key hydroxyl groups can significantly diminish or abolish binding. cdnsciencepub.com

Table 1: Role of Specific Hydroxyl Groups of this compound in Enzyme Interaction This table summarizes the observed effects of modifying specific hydroxyl groups on this compound's interaction with enzymes.

| Enzyme Target | Modified Position | Modification Type | Observed Effect on Interaction | Reference |

|---|---|---|---|---|

| Lactase-Phlorizin Hydrolase (LPH) | HO-3' (Galactose) | Deoxygenation/Fluorination | Critical for recognition; loss of interaction. | nih.govnih.gov |

| Lactase-Phlorizin Hydrolase (LPH) | HO-6 (Glucose) | Deoxygenation/Fluorination | Important for recognition; poor recognition upon modification. | nih.gov |

| Lactase-Phlorizin Hydrolase (LPH) | HO-2' (Galactose) | Deoxygenation/Methylation | Results in a competitive inhibitor. | nih.gov |

| Galectin-1 | Various | Deoxygenation/Methylation | Used to probe energetic contributions of H-bonds. | researchgate.net |

This compound Derivatives as Inhibitors of Carbohydrate-Active Enzymes (e.g., Pectin (B1162225) Methylesterases)

Derivatives of this compound have been synthesized and investigated as potential inhibitors of pectin methylesterases (PMEs), enzymes that are significant in both plant biology and the pathogenicity of fungi and bacteria. u-picardie.frnih.gov These enzymes modify the degree of methylesterification of pectins in the plant cell wall. nih.gov

Research has focused on creating new lactoside derivatives through the TEMPO-mediated oxidation of this compound, followed by esterification. u-picardie.frnih.gov This process has yielded several compounds, including:

Sodium (methyl-lactosid)uronate u-picardie.frnih.gov

Methyl (methyl-lactosid)uronate u-picardie.frnih.gov

Butyl (methyl-lactosid)uronate u-picardie.frnih.gov

In vitro inhibition studies were conducted on PMEs from three plant sources and one fungal source. u-picardie.fr The results demonstrated that these lactoside derivatives can act as inhibitors of PME activity. nih.gov Notably, the nature of the substitution on the lactose core was found to be important for inhibitory efficiency. Methyl (methyl-lactosid)uronate proved to be a more effective inhibitor than butyl (methyl-lactosid)uronate. u-picardie.frnih.gov These experimental findings were further supported by docking analyses, which illustrated differences in the interaction between the various lactoside derivatives and the PME proteins. u-picardie.frnih.gov This line of inquiry identifies novel inhibitors for enzymes involved in pectin remodeling. u-picardie.fr

Table 2: PME Inhibition by this compound Derivatives This table displays the relative inhibitory effectiveness of synthesized this compound derivatives against Pectin Methylesterases (PMEs).

| Derivative | Synthesis Method | Relative Inhibitory Efficiency | Reference |

|---|---|---|---|

| Methyl (methyl-lactosid)uronate | TEMPO-mediated oxidation and esterification | More efficient | u-picardie.frnih.gov |

| Butyl (methyl-lactosid)uronate | TEMPO-mediated oxidation and esterification | Less efficient | u-picardie.frnih.gov |

| Sodium (methyl-lactosid)uronate | TEMPO-mediated oxidation and esterification | Inhibitory activity confirmed | u-picardie.frnih.gov |

Studies on Sialyltransferase Activity

This compound and its analogs serve as important tools in the study of sialyltransferases, enzymes that transfer sialic acid to the terminal positions of oligosaccharide chains on glycoconjugates. rsc.org These enzymes are involved in numerous cell-cell interaction processes. rsc.org

A notable derivative, the imino-linked methyl 5a′-carba-β-lactoside, has been identified as a potent and specific inhibitor of rat recombinant α2,3-sialyltransferase, with an IC50 value of 185 µM. rsc.orgrsc.org Carba-oligosaccharides like this are of particular interest because they are resistant to metabolism by glycosidases, making them potentially more stable in biological systems. rsc.org While carbadisaccharides synthesized in some studies did not act as acceptor substrates for sialyltransferases, they were found to bind to the active site and function as inhibitors. rsc.org

In other studies, 4-methylumbelliferyl β-lactoside (LacβMU) has been used as an acceptor substrate to assay the activity of sialyltransferases, such as those from Pasteurella multocida and Photobacterium damsela. google.comnih.gov The efficiency of sialic acid transfer to these acceptors can be influenced by factors like pH. For instance, the regioselectivity of the sialyltransferase PmST1 was observed to switch from α2,3 to α2,6 linkage when the pH was lowered. oup.com Furthermore, research has shown that the exocyclic chain of the sialic acid donor is not essential for recognition by some transferases, as analogs were still effective donors to the methyl β-lactoside acceptor. nih.gov

Structure-Activity Relationship (SAR) Investigations

Impact of Anomeric and Exocyclic Modifications on Biological Activity

The biological activity of this compound is significantly influenced by modifications at the anomeric (C-1) position and by the nature of the exocyclic aglycon group. The stereochemistry at the anomeric center (α or β) can affect how the molecule is recognized and processed by enzymes. For small-intestinal lactase-phlorizin hydrolase (sLPH), both methyl α-lactoside and methyl β-lactoside are hydrolyzed, though a slight preference for the α-anomer is observed. nih.gov

In the context of binding to galectins, modifications to the aglycon portion of lactosides have revealed a preference for aromatic groups. mdpi.com For instance, O-aryl lactosides were found to be approximately three times more active than lactose itself in assays with galectins. mdpi.com The synthesis of various O- and S-lactosides with different aglycons has been a key strategy in developing more potent galectin ligands. mdpi.com The introduction of a negative charge through modifications can also enhance binding affinity. For example, the introduction of a sulfate (B86663) group at the O-3′ position of LacNAc analogs has produced potent ligands for galectin-3, owing to the cationic nature of the galectin's carbohydrate recognition domain (CRD). mdpi.com

Contribution of Specific Glucose Moiety Regions (e.g., C-3 Position) to Binding

The glucose unit of this compound, particularly the region around the C-3 carbon, plays a vital role in mediating interactions with proteins. For galectins, the hydroxyl group at the O-3 position of the glucose moiety is a primary point of contact within the binding site. mdpi.comresearchgate.net This was initially discovered through chemical mapping studies using deoxy and fluoro derivatives of methyl β-lactoside. mdpi.comresearchgate.net

The importance of the C-3 region has also been demonstrated in studies with the toxin ricin, a galactose-specific lectin from Ricinus communis. nih.gov The synthesis of 3-aminodeoxy, 3-deoxy-3-methyl, and 3-epi derivatives of methyl β-lactoside confirmed the involvement of the C-3 region in a nonpolar interaction with a peripheral area of the ricin combining site. nih.gov For galectin-3, the O-3 hydroxyl of the glucose part of lactose is one of three key hydroxyl groups (along with 4'-OH and 6'-OH of galactose) that are crucial for forming bonds with amino acids in the binding site. mdpi.com The ability to accommodate modifications at this position, such as an axial hydroxyl group, can vary between different galectins depending on the structure of their binding sites. researchgate.net

Correlation of Electronic Properties and Charge Densities with Ligand Binding Potency

A direct correlation has been established between the electronic properties of this compound derivatives and their binding potency, particularly with galectins. mdpi.com Semi-empirical calculations have shown that modifications at the anomeric position affect the charge density at the O-3 position of the glucose residue, which in turn influences binding affinity. mdpi.com

Specifically, the introduction of electron-withdrawing aglycones, such as a sulfone moiety, decreases the electronic density at the O-3 oxygen. mdpi.com This lower electron density favors interactions with specific amino acid residues in the protein, such as the hydrogen bond with Glu71 in human galectin-1. mdpi.com This leads to a direct relationship: the lower the O-3 electron density, the higher the inhibitory potency. mdpi.com For example, comparing two nitrophenyl lactoside derivatives, the para-nitrophenyl (B135317) version (Lac-O-pNP) has a theoretical electron density of -0.346 at O-3, while the ortho-nitrophenyl analog has a value of -0.322. This difference in electron density helps explain the variation in their relative inhibitory potency against galectin-1. mdpi.com

Table 3: Correlation of Electronic Properties with Galectin-1 Inhibition This table shows the relationship between the calculated electron density at the O-3 position of the glucose moiety in lactoside derivatives and their inhibitory effect on galectin-1.

| Lactoside Derivative | Key Feature | Calculated O-3 Electron Density | Relative Inhibitory Potency | Reference |

|---|---|---|---|---|

| Lac-O-pNP | Electron-withdrawing p-nitrophenyl aglycon | -0.346 | High | mdpi.com |

| Lac-O-oNP | Electron-withdrawing o-nitrophenyl aglycon | -0.322 | Lower than pNP analog | mdpi.com |

| Anomeric Sulfone (2b) | Strong electron-withdrawing sulfone aglycon | Lowest in the studied series | Highest in the studied series | mdpi.com |

Conformational Complementarity in Ligand-Receptor Recognition

The specific and high-affinity binding of this compound to biological receptors is fundamentally governed by the principle of conformational complementarity. This principle dictates that the three-dimensional structure of the ligand, this compound, must fit precisely into the binding site of its receptor, much like a key fits into a lock. However, this interaction is not a simple rigid-body association. Instead, it often involves dynamic conformational adjustments in both the ligand and the receptor to achieve an optimal and energetically favorable bound state. The study of these conformational nuances is critical to understanding the molecular basis of recognition. mpg.detandfonline.com

Research into the interaction between methyl β-lactoside and various lectins, such as the ricin B-chain, has provided significant insights into the conformational changes that occur upon binding. nih.govosti.gov These studies, employing advanced techniques like transferred nuclear Overhauser effect (TRNOE) NMR spectroscopy, have revealed that methyl β-lactoside does not bind to its receptor in its most stable solution-state conformation. Instead, it adopts a specific, and sometimes higher-energy, conformation that is complementary to the receptor's binding pocket. nih.govosti.govacs.org

The analysis of transferred NOE data, facilitated by spin simulation and selective deuteration, has enabled the precise determination of these conformational changes. nih.govosti.gov For instance, studies have shown a slight but significant alteration in the glycosidic torsional angles of deuterated methyl β-lactoside when it binds to the ricin B-chain. nih.govosti.gov This induced fit, where the ligand adapts its shape to maximize favorable interactions with the receptor, underscores the dynamic nature of molecular recognition. mdpi.com

The table below summarizes the typical conformational states of methyl β-lactoside in solution versus when bound to a receptor like the ricin B-chain, highlighting the key glycosidic torsion angles.

| Parameter | State | Observed Conformation | Key Findings |

| Glycosidic Torsion Angles (Φ/Ψ) | Unbound (in solution) | Exists as an ensemble of conformations with a degree of flexibility around the glycosidic bond. mpg.de | The molecule is not locked in a single, rigid shape. |

| Glycosidic Torsion Angles (Φ/Ψ) | Bound (to Ricin B-chain) | Adopts a specific, less flexible conformation with altered torsional angles. nih.govosti.gov | The receptor selects and stabilizes a particular conformation of the ligand. |

| Configuration | Unbound (gas-phase, cold) | Can adopt a cis orientation about the glycosidic linkage. mpg.de | This contrasts with the more common trans configuration in solution and when loosely bound. mpg.de |

| Configuration | Bound (to some enzymes) | Can adopt a trans configuration. mpg.de | The specific receptor environment dictates the final bound conformation. |

The specificity of these interactions is further highlighted by studies using analogues of methyl β-lactoside. capes.gov.br Modifications to the hydroxyl groups on either the galactose or glucose moiety can significantly impact binding affinity, demonstrating that precise atomic contacts, facilitated by the correct conformational arrangement, are essential for stable complex formation. capes.gov.brmdpi.com The concept of conformational selection, where the receptor binds to a pre-existing, albeit less populated, conformation of the ligand, is also considered a potential mechanism in these interactions. uu.nlnih.gov Ultimately, the complementarity between the final bound conformation of this compound and the architecture of the receptor's binding site is a finely tuned interplay of steric and electronic factors that dictates the specificity and strength of the biological interaction. nih.gov

Advanced Applications and Research Perspectives on Methyl Lactoside

Methyl Lactoside as a Mimetic in Glycoconjugate Research

The study of carbohydrate-protein interactions is fundamental to understanding numerous biological processes. This compound and its derivatives serve as valuable probes and mimetics in this field, enabling detailed investigations into the intricacies of molecular recognition.

Design and Synthesis of Carbohydrate Mimetics and Analogues

This compound is an excellent starting material for the synthesis of a wide array of carbohydrate mimetics and analogues. capes.gov.brmdpi.com These synthetic molecules are designed to mimic the structure and function of natural glycans, often with enhanced stability or modified properties to probe specific biological interactions. For instance, researchers have synthesized various derivatives of methyl β-lactoside, including monodeoxy, O-methyl, and fluorodeoxy analogues, to study their binding to lectins, which are carbohydrate-binding proteins. nih.govnih.gov The synthesis of these analogues involves strategic chemical modifications, such as the deoxygenation at specific positions or the introduction of different functional groups. nih.gov

The choice of protecting groups during synthesis is crucial for achieving the desired modifications. capes.gov.br For example, in the synthesis of S-linked sialylmimetics of α(2,3)-sialosides from methyl β-D-lactoside, the protecting group strategy was found to be critical for the efficient introduction of sulfur at the 3-position of the galactose ring. capes.gov.brresearchgate.net Furthermore, bifunctional carbohydrate mimetics incorporating both fluorine and selenium atoms into D-lactose scaffolds have been designed to aid in the structural analysis of galactose-binding lectins. rsc.org These synthetic efforts provide a library of compounds that can be used to dissect the contributions of individual hydroxyl groups and other structural features to binding affinity and specificity. capes.gov.br

Probing Complex Hydrogen-Bonding Interactions with Chemically Engineered Ligands

The specific recognition of carbohydrates by proteins is heavily reliant on a network of hydrogen bonds. This compound derivatives have been instrumental in mapping these intricate interactions. By systematically replacing hydroxyl groups with other functionalities, such as deoxy or methoxy (B1213986) groups, researchers can determine the role of each hydroxyl group as a hydrogen bond donor or acceptor. nih.govnih.gov

Studies on the binding of methyl β-lactoside derivatives to various lectins, such as Ricinus communis agglutinin (RCA) and bovine heart galectin-1, have provided detailed insights into their hydrogen-bonding patterns. nih.govnih.gov For instance, investigations with RCA revealed that the C-3' and C-4' hydroxyl groups of methyl β-lactoside act as hydrogen-bond donors, while the C-6' and C-2' hydroxyl groups participate as both donors and acceptors. nih.gov In contrast, the interaction with galectin-1 involves the C-4' and C-6' hydroxyl groups as strong hydrogen-bond donors. nih.gov These studies highlight how different lectins can recognize distinct epitopes on the same carbohydrate structure, a key aspect of biological specificity. nih.gov

The conformational flexibility of the glycosidic linkage in lactosides also plays a significant role in these interactions. mpg.de Spectroscopic and computational studies have shown that while methyl β-lactoside can adopt a rigid, cis-oriented structure in the gas phase, it exhibits greater flexibility in solution, which can influence its binding to proteins. mpg.deacs.org

Role in Complex Oligosaccharide and Glycoconjugate Synthesis

Beyond its use as a mimetic, this compound is a valuable precursor for the synthesis of more complex and biologically significant glycans, including those found in human milk and on cell surfaces.

Precursor for Human Milk Oligosaccharides and Other Biologically Relevant Saccharides

Human milk oligosaccharides (HMOs) are a complex mixture of glycans with important physiological functions for infants. mdpi.com Chemical and chemoenzymatic synthesis strategies are being developed to produce specific HMOs for research and potential nutritional applications. This compound has been utilized as a starting material in these synthetic routes. For example, it has been used in the synthesis of LST, a sialylated HMO. nih.gov The synthesis involved a multi-step process with protection and deprotection strategies, resulting in a 49% yield. nih.gov Allyl lactoside, a derivative of lactose (B1674315), has also been employed as an acceptor for the synthesis of 2'-fucosyllactose (B36931) (2'-FL) and 3-fucosyllactose (B594375) (3-FL), two of the most abundant fucosylated HMOs. researchgate.net

Synthesis of Glycotope Structures (e.g., α-Gal Epitope, Globotrioside Derivatives)